3-[2-(dipropylamino)ethoxy]propyl 4-aminobenzoate
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Overview
Description
3-[2-(dipropylamino)ethoxy]propyl 4-aminobenzoate is a chemical compound with the molecular formula C18H30N2O3. It is known for its applications in various fields of scientific research and industry. The compound is characterized by its unique structure, which includes a dipropylamino group, an ethoxy group, and an aminobenzoate moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(dipropylamino)ethoxy]propyl 4-aminobenzoate typically involves the reaction of 4-aminobenzoic acid with 3-[2-(dipropylamino)ethoxy]propyl chloride under basic conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques like crystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-[2-(dipropylamino)ethoxy]propyl 4-aminobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkoxides, thiolates, or amines can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
3-[2-(dipropylamino)ethoxy]propyl 4-aminobenzoate has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is employed in biochemical studies to investigate enzyme interactions and protein-ligand binding.
Medicine: The compound has potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceutical agents.
Mechanism of Action
The mechanism of action of 3-[2-(dipropylamino)ethoxy]propyl 4-aminobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 3-[2-(diethylamino)ethoxy]propyl 4-aminobenzoate
- 3-[2-(dimethylamino)ethoxy]propyl 4-aminobenzoate
- 3-[2-(dipropylamino)ethoxy]propyl 4-nitrobenzoate
Uniqueness
3-[2-(dipropylamino)ethoxy]propyl 4-aminobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it valuable for specific research and industrial applications .
Properties
CAS No. |
63917-78-2 |
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Molecular Formula |
C18H30N2O3 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
3-[2-(dipropylamino)ethoxy]propyl 4-aminobenzoate |
InChI |
InChI=1S/C18H30N2O3/c1-3-10-20(11-4-2)12-15-22-13-5-14-23-18(21)16-6-8-17(19)9-7-16/h6-9H,3-5,10-15,19H2,1-2H3 |
InChI Key |
UAYKDHALAVBVGN-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)CCOCCCOC(=O)C1=CC=C(C=C1)N |
Origin of Product |
United States |
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